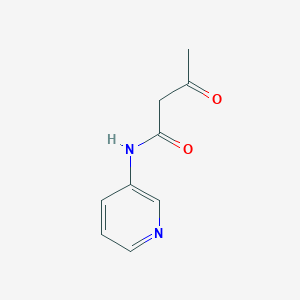

3-Oxo-n-(pyridin-3-yl)butanamide

説明

The exact mass of the compound 3-Oxo-n-(pyridin-3-yl)butanamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Oxo-n-(pyridin-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxo-n-(pyridin-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-oxo-N-pyridin-3-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-7(12)5-9(13)11-8-3-2-4-10-6-8/h2-4,6H,5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIPYLBFPQYODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296237 | |

| Record name | 3-oxo-n-(pyridin-3-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1657-34-7 | |

| Record name | 3-Oxo-N-3-pyridinylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1657-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 108434 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001657347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1657-34-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-oxo-n-(pyridin-3-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis of 3-Oxo-n-(pyridin-3-yl)butanamide

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-Oxo-n-(pyridin-3-yl)butanamide, a significant heterocyclic compound with potential applications in medicinal chemistry and drug development. The document elucidates the primary synthetic pathways, delves into the underlying reaction mechanisms, and offers detailed, field-proven experimental protocols. By integrating theoretical principles with practical insights, this guide serves as a valuable resource for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The content is structured to not only provide procedural steps but also to explain the rationale behind the experimental choices, ensuring a thorough understanding of the synthesis process.

Introduction: The Significance of Pyridinone Scaffolds

The pyridinone core is a privileged scaffold in medicinal chemistry, with compounds containing this motif exhibiting a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The title compound, 3-Oxo-n-(pyridin-3-yl)butanamide, incorporates this key structural feature, making its synthesis a subject of considerable interest for the development of novel therapeutic agents. This guide will focus on the practical synthesis of this molecule, providing a robust framework for its efficient laboratory-scale preparation.

Strategic Approaches to Synthesis

The synthesis of 3-Oxo-n-(pyridin-3-yl)butanamide primarily involves the acetoacetylation of 3-aminopyridine. This can be achieved through several key synthetic routes, with the choice of reagent and reaction conditions influencing the yield, purity, and scalability of the process. The two most prominent and industrially viable methods are:

-

Route A: Reaction of 3-aminopyridine with diketene.

-

Route B: Reaction of 3-aminopyridine with ethyl acetoacetate.

This guide will provide a detailed examination of both pathways, including their respective mechanisms and experimental protocols.

Synthetic Route A: Acetoacetylation with Diketene

Overview and Mechanism

The reaction of 3-aminopyridine with diketene is a direct and often high-yielding method for the synthesis of 3-Oxo-n-(pyridin-3-yl)butanamide. Diketene serves as a highly reactive acetoacetylating agent. The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the amino group of 3-aminopyridine attacks one of the carbonyl carbons of diketene, leading to the opening of the strained four-membered ring. A subsequent proton transfer results in the formation of the stable amide product.

Experimental Protocol

Materials:

-

3-Aminopyridine

-

Diketene

-

Toluene (or another inert aprotic solvent)

-

Glacial acetic acid (catalyst)

-

Diethyl ether (for precipitation)

Procedure:

-

To a solution of 3-aminopyridine in toluene, add a catalytic amount of glacial acetic acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add diketene dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate out of the solution. If not, add diethyl ether to induce precipitation.

-

Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield 3-Oxo-n-(pyridin-3-yl)butanamide.

Causality Behind Experimental Choices

-

Solvent: Toluene is chosen as it is an inert solvent that does not react with diketene.

-

Temperature Control: The reaction is highly exothermic; cooling is essential to prevent side reactions and decomposition of diketene.

-

Catalyst: Acetic acid protonates the carbonyl oxygen of diketene, increasing its electrophilicity and accelerating the reaction.

Synthetic Route B: Acetoacetylation with Ethyl Acetoacetate

Overview and Mechanism

The condensation of 3-aminopyridine with ethyl acetoacetate is another effective method for the synthesis of 3-Oxo-n-(pyridin-3-yl)butanamide.[3] This reaction is typically carried out at elevated temperatures and may be catalyzed by acid or base. The mechanism involves the nucleophilic attack of the amino group on the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol.

Experimental Protocol

Materials:

-

3-Aminopyridine

-

Ethyl acetoacetate

-

Xylene (or another high-boiling inert solvent)

-

p-Toluenesulfonic acid (catalyst, optional)

Procedure:

-

Combine 3-aminopyridine and a slight excess of ethyl acetoacetate in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of p-toluenesulfonic acid (optional, can improve reaction rate).

-

Heat the mixture to reflux in xylene for 4-6 hours. The progress of the reaction can be monitored by observing the collection of ethanol in a Dean-Stark trap.

-

After the reaction is complete (as indicated by TLC or the cessation of ethanol evolution), cool the mixture to room temperature.

-

The product will likely crystallize upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Filter the solid product, wash with a small amount of cold xylene or hexane, and dry under vacuum.

Causality Behind Experimental Choices

-

High Temperature: The reaction requires heat to overcome the activation energy for the nucleophilic acyl substitution and to drive the equilibrium towards the product by removing the ethanol byproduct.

-

Solvent: Xylene is a suitable high-boiling solvent that allows the reaction to be conducted at the required temperature.

-

Dean-Stark Trap: This apparatus is used to remove the ethanol formed during the reaction, which, according to Le Chatelier's principle, shifts the equilibrium towards the formation of the desired amide.

Data Presentation

| Parameter | Route A (Diketene) | Route B (Ethyl Acetoacetate) |

| Reaction Time | 2-4 hours | 4-6 hours |

| Temperature | 0-25 °C | Reflux (approx. 140 °C in xylene) |

| Typical Yield | > 85% | 70-85% |

| Reagent Cost | Diketene is relatively inexpensive | Ethyl acetoacetate is very inexpensive |

| Safety | Diketene is toxic and lachrymatory | Ethyl acetoacetate is less hazardous |

| Scalability | Good for large-scale synthesis | Good, but requires higher energy input |

Visualization of Synthetic Pathways

Reaction Scheme

Caption: Synthetic routes to 3-Oxo-n-(pyridin-3-yl)butanamide.

Experimental Workflow

Caption: General experimental workflow for synthesis.

Characterization

The synthesized 3-Oxo-n-(pyridin-3-yl)butanamide should be characterized using standard analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the amide and ketone functional groups.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

Safety and Handling

-

3-Aminopyridine: Is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Diketene: Is a lachrymator and is toxic. It should be handled with extreme care in a fume hood.

-

Solvents: Toluene and xylene are flammable and should be handled away from ignition sources.

Conclusion

This technical guide has detailed two robust and efficient methods for the synthesis of 3-Oxo-n-(pyridin-3-yl)butanamide. The choice between the diketene and ethyl acetoacetate routes will depend on factors such as available equipment, safety considerations, and desired scale. Both methods, when executed with care and precision, provide reliable access to this valuable heterocyclic compound, paving the way for further research into its potential applications in drug discovery and development.

References

-

Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]

- Chavan, A. A., & Pai, N. R. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2467–2477.

-

PubChem. (n.d.). 3-Oxo-N-(pyridin-3-yl)butanamide. Retrieved from [Link] (General compound information)

-

Organic Syntheses. (n.d.). 3-Aminopyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of N-aminopyridine 1a and Ethyl acetoacetate (2a) in Ethanol... Retrieved from [Link]

- Google Patents. (n.d.). CN111170937A - Preparation method of 3-aminopyridine.

-

MDPI. (2022). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules, 27(15), 4947. [Link]

-

ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry, 7(2), 26-32. [Link]

-

ResearchGate. (2015). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Journal of Chemical and Pharmaceutical Research, 7(3), 1541-1544. [Link]

Sources

Application Notes and Protocols: Unveiling Intracellular Targets of 3-Oxo-n-(pyridin-3-yl)butanamide Utilizing Cellular Thermal Shift Assay (CETSA)

Introduction: Navigating the Challenge of Target Deconvolution

The elucidation of a small molecule's mechanism of action is a cornerstone of modern drug discovery and chemical biology. For novel compounds such as 3-Oxo-n-(pyridin-3-yl)butanamide, where the intracellular binding partners are not yet characterized, a robust and unbiased methodology is required to identify its molecular targets. Traditional biochemical assays necessitate a priori knowledge of the target, creating a significant bottleneck. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful biophysical technique to overcome this challenge by directly monitoring drug-target engagement within the complex milieu of intact cells or cell lysates.[1][2][3]

The foundational principle of CETSA is based on ligand-induced thermal stabilization of proteins.[2] The binding of a small molecule, such as 3-Oxo-n-(pyridin-3-yl)butanamide, to its target protein confers additional stability to the protein's three-dimensional structure. Consequently, this ligand-bound protein is more resistant to heat-induced denaturation and aggregation. By subjecting treated cells to a temperature gradient, one can differentiate between unbound proteins, which will denature and precipitate, and the stabilized, drug-bound proteins that remain in the soluble fraction.[1][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of CETSA to identify and validate the intracellular targets of 3-Oxo-n-(pyridin-3-yl)butanamide. We will detail two primary workflows: a targeted approach using Western Blotting for validation against a hypothesized target and an unbiased, discovery-oriented approach using quantitative mass spectrometry, often referred to as Thermal Proteome Profiling (TPP).[4][5][6]

Physicochemical Properties and Compound Handling

A thorough understanding of the test article's properties is paramount for designing a successful in vitro assay.

| Property | Value/Recommendation | Source/Justification |

| Molecular Formula | C₉H₁₀N₂O₂ | Inferred from compound name |

| Molecular Weight | 178.19 g/mol | [7] |

| Appearance | Solid (predicted) | Based on related compounds[7] |

| Solubility | Poor aqueous solubility is anticipated. | Common for small organic molecules. |

| Stock Solution | 10-50 mM in 100% DMSO | DMSO is a standard solvent for poorly soluble compounds in cell-based assays.[8][9] |

Protocol for Preparation of 3-Oxo-n-(pyridin-3-yl)butanamide Stock Solution:

-

Accurately weigh the desired amount of 3-Oxo-n-(pyridin-3-yl)butanamide powder.

-

Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve the target concentration (e.g., 10 mM).

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

-

Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

-

When preparing working solutions for cell treatment, ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

Experimental Design: A Two-Pronged Approach

The investigation into the targets of 3-Oxo-n-(pyridin-3-yl)butanamide can be strategically divided into two phases: an initial unbiased discovery phase and a subsequent validation phase.

-

Phase 1: Unbiased Target Discovery via Thermal Proteome Profiling (TPP). This mass spectrometry-based approach allows for a proteome-wide survey of changes in protein thermal stability upon compound treatment, enabling the identification of previously unknown targets.[4][5][6]

-

Phase 2: Target Validation using Western Blot-based CETSA. Once putative targets are identified from the TPP experiment, this lower-throughput method can be used to confirm the engagement of 3-Oxo-n-(pyridin-3-yl)butanamide with specific proteins of interest.[4][10]

Below is a visual representation of the overarching experimental workflow.

Caption: General workflow for CETSA-based target identification.

Protocol 1: Unbiased Target Discovery with Thermal Proteome Profiling (TPP)

This protocol outlines the steps for a proteome-wide analysis of protein thermal stability changes induced by 3-Oxo-n-(pyridin-3-yl)butanamide.

Materials and Reagents:

-

Selected cell line (e.g., a human cancer cell line relevant to the compound's potential therapeutic area)

-

3-Oxo-n-(pyridin-3-yl)butanamide

-

DMSO (cell culture grade)

-

Cell culture medium, FBS, and antibiotics

-

PBS (phosphate-buffered saline)

-

Protease and phosphatase inhibitor cocktails

-

Lysis buffer (e.g., PBS with 0.4% NP-40 and protease/phosphatase inhibitors)

-

Reagents for protein quantification (e.g., BCA assay)

-

Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

-

Tandem Mass Tag (TMT) labeling reagents (e.g., TMT10plex)

-

Reagents for solid-phase extraction (SPE) of peptides

-

LC-MS grade solvents (e.g., water, acetonitrile, formic acid)

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture cells to ~80% confluency. For a TMT10plex experiment, prepare at least two biological replicates for the vehicle (DMSO) and compound-treated conditions.

-

Treat cells with a predetermined concentration of 3-Oxo-n-(pyridin-3-yl)butanamide or vehicle (e.g., 0.1% DMSO) for a specified duration (e.g., 1-4 hours) at 37°C.

-

-

Heat Shock:

-

Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes for each temperature point. A typical temperature range is 37°C to 67°C, with 10-12 increments.

-

Heat the aliquots in a thermal cycler for a defined period, typically 3 minutes, followed by a cooling step to 4°C for 3 minutes.[7][11]

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).[12]

-

Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet aggregated proteins and cell debris.[13]

-

Carefully collect the supernatant containing the soluble protein fraction.

-

-

Protein Digestion and TMT Labeling:

-

Quantify the protein concentration in each supernatant.

-

Take an equal amount of protein from each sample and proceed with reduction, alkylation, and overnight digestion with trypsin.

-

Label the resulting peptides from each temperature point with a unique TMT isobaric tag according to the manufacturer's protocol.[13]

-

Combine the labeled peptide samples into a single tube.

-

-

Peptide Cleanup and LC-MS/MS Analysis:

-

Desalt the combined peptide sample using a C18 SPE cartridge.

-

Analyze the peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

-

Data Analysis for TPP:

-

Raw MS data is processed to identify and quantify peptides and proteins. The reporter ion intensities from the TMT tags are used to determine the relative abundance of each protein at each temperature point.

-

Melting curves are generated for each identified protein by plotting the relative soluble fraction against temperature.

-

These curves are fitted to a sigmoidal function to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.

-

A significant shift in the Tm between the compound-treated and vehicle-treated samples indicates a potential target engagement.

-

Specialized bioinformatics packages such as TPP or InflectSSP in R can be used for statistical analysis to identify proteins with significant melt shifts.[15][16][17]

Sources

- 1. news-medical.net [news-medical.net]

- 2. CETSA [cetsa.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Current Advances in CETSA [frontiersin.org]

- 5. rna.uzh.ch [rna.uzh.ch]

- 6. d-nb.info [d-nb.info]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. huber.embl.de [huber.embl.de]

- 14. Utilizing thermal proteome profiling to identify the molecular targets of anti-leishmanial compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Obtaining Functional Proteomics Insights From Thermal Proteome Profiling Through Optimized Melt Shift Calculation and Statistical Analysis With InflectSSP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TPP - Analyzing thermal proteome profiling experiments [denbi.de]

- 17. pubs.acs.org [pubs.acs.org]

"measuring the effects of 3-Oxo-n-(pyridin-3-yl)butanamide on gene expression"

Application Note & Protocol

Title: A Comprehensive Framework for Profiling Gene Expression Changes Induced by 3-Oxo-n-(pyridin-3-yl)butanamide using Next-Generation Sequencing

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on measuring the global transcriptomic effects of 3-Oxo-n-(pyridin-3-yl)butanamide. As a known metabolite of nicotine, this compound is of significant interest for understanding the molecular impacts of tobacco product exposure, particularly from thirdhand smoke.[1] We present an integrated workflow that combines robust cell culture methodologies with high-throughput RNA-sequencing (RNA-Seq) for discovery and quantitative real-time PCR (qRT-PCR) for validation. The protocols are designed to ensure data integrity, reproducibility, and rigorous statistical analysis, enabling the identification of key genes and biological pathways modulated by this compound. This guide emphasizes the rationale behind critical experimental steps, from initial dose-response assessments to advanced bioinformatic analysis, providing a self-validating framework for comprehensive gene expression studies.

Introduction: The Scientific Rationale

Small molecules have the potential to regulate gene expression, making them key subjects of study in toxicology and pharmacology.[2][3] 3-Oxo-n-(pyridin-3-yl)butanamide is a metabolite associated with nicotine, often found in thirdhand smoke residue.[1] Understanding its influence on gene expression is crucial for assessing the potential health risks linked to environmental tobacco smoke exposure. The pyridine moiety in its structure is a common feature in many bioactive compounds, suggesting a potential for interaction with various cellular targets.[4][5]

Differential gene expression (DGE) analysis is a powerful technique to compare gene activity between different conditions, such as compound-treated versus untreated cells.[6][7] This approach can reveal the underlying molecular mechanisms of a compound's action, identify potential biomarkers of exposure or effect, and uncover novel therapeutic targets.[6][8] This application note details a comprehensive strategy employing RNA-Seq, a high-throughput sequencing method, to generate a global, unbiased profile of transcriptional changes induced by 3-Oxo-n-(pyridin-3-yl)butanamide.[9][10] To ensure the accuracy and reliability of these high-throughput findings, we incorporate a validation phase using qRT-PCR, a highly sensitive and specific method for quantifying gene expression.[11][12][13]

Compound Profile and Handling

A thorough understanding of the test compound is fundamental to any study. The physical and chemical properties of 3-Oxo-n-(pyridin-3-yl)butanamide dictate its handling, storage, and preparation for cell-based assays.

| Property | Value | Source |

| IUPAC Name | N-(pyridin-3-yl)-3-oxobutanamide | PubChem |

| Molecular Formula | C₉H₁₀N₂O₂ | PubChem |

| Molecular Weight | 178.19 g/mol | PubChem |

| Physical Form | Solid | Sigma-Aldrich |

| Solubility | Soluble in DMSO and Ethanol | Vendor Data |

Protocol for Stock Solution Preparation:

-

Aseptic Technique: Work in a sterile biosafety cabinet to prepare all solutions for cell culture.

-

Calculation: To prepare a 100 mM stock solution, dissolve 17.82 mg of 3-Oxo-n-(pyridin-3-yl)butanamide in 1 mL of sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).

-

Dissolution: Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) may be required.

-

Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Causality Note: Using a high-concentration stock in a solvent like DMSO allows for minimal perturbation of the cell culture medium when dosing cells. The final DMSO concentration in the medium should be kept constant across all conditions (including vehicle controls) and should not exceed 0.5% to avoid solvent-induced cellular stress and gene expression changes.

Phase 1: Experimental Design & Cell Treatment

A well-conceived experimental design is the most critical factor for a successful RNA-Seq experiment.[9][14] The goal is to isolate the effects of the compound while minimizing confounding variables.

Cell Line Selection

The choice of a model system is paramount. Given that 3-Oxo-n-(pyridin-3-yl)butanamide is a nicotine metabolite, human lung-derived cell lines are highly relevant.

-

BEAS-2B: A human bronchial epithelial cell line, representing a primary target of inhaled substances.

-

A549: A human lung adenocarcinoma cell line, often used in cancer and toxicology research.

Determining Optimal Treatment Conditions (Dose-Response & Time-Course)

Before a large-scale transcriptomics study, it is essential to determine the optimal dose and time point. The objective is to identify a concentration that induces a significant biological response without causing extensive cell death, which would confound the gene expression results.

Protocol:

-

Cell Seeding: Plate cells in 96-well plates at a density that ensures they are in the exponential growth phase (e.g., 70-80% confluency) at the time of treatment.

-

Dose-Response: Treat cells with a serial dilution of 3-Oxo-n-(pyridin-3-yl)butanamide (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM) for a fixed time (e.g., 24 hours). Include a "vehicle control" group treated with the same concentration of DMSO as the highest compound dose.

-

Time-Course: Treat cells with a selected concentration (e.g., the IC20 determined from the dose-response curve) for various durations (e.g., 6h, 12h, 24h, 48h).

-

Viability Assay: Assess cell viability using a standard method such as an MTS or MTT assay.

-

Selection Rationale: Choose the highest concentration that results in >80% cell viability and a time point that allows for transcriptional changes to manifest (typically 12-24 hours for primary responses).

Final Treatment for RNA-Seq

For the definitive experiment, biological replicates are non-negotiable for statistical power.

-

Groups:

-

Control: Untreated cells.

-

Vehicle Control: Cells treated with DMSO (at the final concentration used for the compound).

-

Treated: Cells treated with the selected concentration of 3-Oxo-n-(pyridin-3-yl)butanamide.

-

-

Replicates: A minimum of three biological replicates (i.e., cells cultured and treated on separate occasions) for each group is required.

-

Culture: Seed cells in 6-well plates. At ~80% confluency, replace the medium with fresh medium containing the compound or vehicle.

-

Harvest: After the determined incubation time, wash cells with cold PBS and lyse them directly in the plate using the appropriate lysis buffer for RNA extraction.

Caption: High-level experimental workflow.

Phase 2: Global Gene Expression Profiling by RNA-Seq

This phase outlines the wet-lab and bioinformatic steps to acquire and process the transcriptomic data.

Protocol: RNA Isolation and Quality Control

The quality of the input RNA is critical for generating reliable RNA-Seq data.

-

RNA Extraction: Isolate total RNA from the lysed cells using a column-based kit (e.g., QIAGEN RNeasy Kit) according to the manufacturer's protocol. Include an on-column DNase digestion step to remove contaminating genomic DNA.

-

Quality Assessment:

-

Quantification: Measure RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

-

Integrity: Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

-

Acceptance Criteria: Proceed only with samples that have a RIN score ≥ 8.0 . High-quality data depends on intact RNA.

-

Protocol: Library Preparation and Sequencing

-

Library Preparation: Start with 100-1000 ng of total RNA per sample. Prepare sequencing libraries using a commercial kit with poly(A) selection to enrich for messenger RNA (mRNA) (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This method isolates protein-coding transcripts, which are often of primary interest.

-

Library QC: Validate the size distribution and concentration of the final libraries using the Bioanalyzer and Qubit.

-

Sequencing: Pool the libraries and perform sequencing on an Illumina platform (e.g., NovaSeq or NextSeq). Aim for a sequencing depth of at least 20 million single-end 50 bp reads per sample for standard DGE analysis.

Bioinformatic Analysis Pipeline

The goal of the bioinformatic pipeline is to convert raw sequencing reads into a list of differentially expressed genes and associated biological pathways.[15][16]

Caption: Bioinformatic pipeline for RNA-Seq data.

Key Steps Explained:

-

Quality Control (QC): Use tools like FastQC to assess the raw read quality.[9]

-

Trimming: Remove adapter sequences and low-quality bases from the reads.

-

Alignment: Align the cleaned reads to a reference genome (e.g., hg38 for human).

-

Quantification: Count the number of reads that map to each gene.

-

Differential Expression: Use statistical packages like DESeq2 or edgeR in R to compare the gene counts between the treated and vehicle control groups, identifying genes with statistically significant changes in expression.[7]

Hypothetical RNA-Seq Results: The output will be a list of genes with associated log2 fold changes, p-values, and adjusted p-values (FDR).

| Gene Symbol | log2FoldChange | p-value | FDR | Annotation |

| HMOX1 | 2.58 | 1.2e-8 | 5.6e-7 | Heme Oxygenase 1 (Oxidative Stress) |

| CYP1A1 | 3.10 | 4.5e-8 | 1.8e-6 | Cytochrome P450 Family 1 Subfamily A Member 1 |

| IL6 | 1.95 | 8.9e-6 | 2.1e-4 | Interleukin 6 (Inflammation) |

| FOS | 2.15 | 1.5e-5 | 3.0e-4 | Fos Proto-Oncogene, AP-1 Transcription Factor |

| CDKN1A | -1.50 | 3.2e-5 | 5.5e-4 | Cyclin Dependent Kinase Inhibitor 1A (p21) |

| TOP2A | -1.88 | 6.7e-5 | 9.8e-4 | Topoisomerase (DNA) II Alpha |

Phase 3: Validation of RNA-Seq Hits by qRT-PCR

While RNA-Seq is robust, it is considered good practice to validate the expression changes of a subset of key genes using an independent method like qRT-PCR.[11][17] This step confirms the technical reproducibility of the findings.[12]

Selection of Genes for Validation: Choose 5-10 genes from the RNA-Seq data for validation. A good selection includes:

-

Genes with high statistical significance (low FDR).

-

Genes with both high and moderate fold changes.

-

Genes that are both up- and down-regulated.

-

Genes with known biological relevance to expected pathways (e.g., oxidative stress, inflammation).

Protocol: qRT-PCR

-

Primer Design: Design primers for your target genes and at least two stable housekeeping (reference) genes (e.g., GAPDH, ACTB). Primers should span an exon-exon junction to prevent amplification of any residual genomic DNA.

-

cDNA Synthesis: Using the same RNA samples from the RNA-Seq experiment, synthesize complementary DNA (cDNA) using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, your cDNA template, and the designed primers. Run the reactions on a real-time PCR instrument.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method . Normalize the expression of your target genes to the geometric mean of the housekeeping genes.

Hypothetical qRT-PCR Validation Data:

| Gene Symbol | RNA-Seq log2FC | qRT-PCR log2FC | Result |

| HMOX1 | 2.58 | 2.45 | Validated |

| CYP1A1 | 3.10 | 3.21 | Validated |

| IL6 | 1.95 | 2.05 | Validated |

| CDKN1A | -1.50 | -1.62 | Validated |

| TOP2A | -1.88 | -1.79 | Validated |

Trustworthiness Note: A high correlation between the fold changes measured by RNA-Seq and qRT-PCR provides strong confidence in the overall transcriptomic dataset.

Conclusion and Future Directions

This application note provides a comprehensive and robust framework for investigating the effects of 3-Oxo-n-(pyridin-3-yl)butanamide on gene expression. By integrating careful experimental design, high-throughput RNA-sequencing, and targeted qRT-PCR validation, researchers can confidently identify and quantify transcriptomic alterations. The resulting data can illuminate the molecular mechanisms of action, identify pathways related to toxicology (such as those involved in lung carcinogenesis[18]), and provide a foundation for further functional studies, biomarker discovery, and risk assessment.

References

-

N-Methyl-gamma-oxo-3-pyridinebutanamide. PubChem Compound Summary for CID 436. National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.[Link]

-

3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate.[Link]

-

Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review. Computers in Biology and Medicine.[Link]

-

Regulation of gene expression by small molecules. Nature.[Link]

-

RNA-Seq Experimental Design Guide for Drug Discovery. Lexogen.[Link]

-

Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach. Drug Discovery and Development.[Link]

-

Identification of Small Molecule Modulators of Gene Transcription with Anticancer Activity. ACS Chemical Biology.[Link]

-

Do results obtained with RNA-sequencing require independent verification? NPJ Biofilms and Microbiomes.[Link]

-

3-oxo-N-propylbutanamide. ChemSynthesis.[Link]

-

Differential gene expression (DGE) analysis. Harvard Chan Bioinformatics Core.[Link]

-

Activation of gene expression by small molecule transcription factors. PNAS.[Link]

-

SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. ResearchGate.[Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.[Link]

-

Strategy for RNA-Seq Experimental Design and Data Analysis. Methods in Molecular Biology.[Link]

-

A Novel Synthesis of Highly Functionalized Pyridines. MDPI.[Link]

-

The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. Xenobiotica.[Link]

-

Computational methods for differentially expressed gene analysis from RNA-Seq: an overview. arXiv.[Link]

-

Validation of RNA-Seq results using real-time PCR (qRT-PCR). ResearchGate.[Link]

-

[Tutorial] Bulk RNA-seq DE analysis. Harvard FAS Informatics Group.[Link]

-

The value of RNA sequencing in drug discovery. Tempus.[Link]

-

Computational identification of small molecules for increased gene expression by synthetic circuits in mammalian cells. bioRxiv.[Link]

-

Identification and Validation of Reference Genes in Clostridium beijerinckii NRRL B-598 for RT-qPCR Using RNA-Seq Data. Frontiers in Microbiology.[Link]

-

Exploring DRUG-seq: Revolutionizing RNA-seq in Oncology Research. Champions Oncology.[Link]

-

Small-molecule-based strategies for controlling gene expression. Chemical Biology.[Link]

-

How to select genes for qPCR validation in transcriptome/RNA seq data? YouTube.[Link]

-

RNA-Seq and Differential Gene Expression Analysis. QIAGEN Digital Insights.[Link]

-

Effects of tobacco compound 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) on the expression of epigenetically regulated genes in lung carcinogenesis. Toxicology Mechanisms and Methods.[Link]

-

3-amino-N-[6-(diethylamino)-3-pyridinyl]butanamide. PubChem.[Link]

Sources

- 1. N-Methyl-gamma-oxo-3-pyridinebutanamide | C10H12N2O2 | CID 436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Regulation of gene expression by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule-based strategies for controlling gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole | MDPI [mdpi.com]

- 6. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]

- 8. The value of RNA sequencing in drug discovery - Tempus [tempus.com]

- 9. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]

- 10. alitheagenomics.com [alitheagenomics.com]

- 11. Do results obtained with RNA-sequencing require independent verification? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RNA-Seq 5: Data Validation - Nordic Biosite [nordicbiosite.com]

- 13. researchgate.net [researchgate.net]

- 14. Strategy for RNA-Seq Experimental Design and Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. arxiv.org [arxiv.org]

- 16. [Tutorial] Bulk RNA-seq DE analysis - Harvard FAS Informatics Group [informatics.fas.harvard.edu]

- 17. Frontiers | Identification and Validation of Reference Genes in Clostridium beijerinckii NRRL B-598 for RT-qPCR Using RNA-Seq Data [frontiersin.org]

- 18. Effects of tobacco compound 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) on the expression of epigenetically regulated genes in lung carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: High-Throughput Screening with 3-Oxo-n-(pyridin-3-yl)butanamide

For Researchers, Scientists, and Drug Development Professionals

Part 1: Compound Profile & Rationale for Screening

Structural Analysis of 3-Oxo-n-(pyridin-3-yl)butanamide

3-Oxo-n-(pyridin-3-yl)butanamide is a small molecule characterized by two key pharmacophoric features: a pyridine ring and a β-ketoamide moiety.[1][2][3] Pyridine rings are prevalent in a vast number of approved drugs and are a common feature in kinase inhibitors, where the nitrogen atom can act as a crucial hydrogen bond acceptor in the ATP-binding pocket. The β-ketoamide group is a versatile functional group known for its ability to form strong hydrogen bonds and potentially chelate metal ions, contributing to target engagement.[4][5] This structural combination suggests that 3-Oxo-n-(pyridin-3-yl)butanamide is a promising candidate for screening against enzyme families such as protein kinases.

Physicochemical Properties (Predicted)

A preliminary analysis is crucial for designing a successful screening campaign. Key parameters for 3-Oxo-n-(pyridin-3-yl)butanamide are provided below.

| Property | Value | Significance in HTS |

| Molecular Formula | C9H10N2O2 | Indicates a relatively small molecule, often desirable for favorable pharmacokinetics.[1] |

| Molecular Weight | 178.19 g/mol | Falls well within the typical range for lead-like compounds.[1] |

| LogP (Predicted) | ~0.5 - 1.5 | Suggests moderate lipophilicity, which is often a good balance for cell permeability and aqueous solubility. |

| Aqueous Solubility | Moderate to Low | May require the use of DMSO for stock solutions and careful buffer selection to prevent precipitation in assays. |

| Stability | Generally Stable | The amide bond is stable; however, β-ketoamides can be susceptible to hydrolysis under harsh pH conditions. |

Hypothetical Target: MAP Kinase "X" (MAPK-X)

For the purpose of this guide, we will hypothesize a screening campaign to identify inhibitors of "MAPK-X," a fictional mitogen-activated protein kinase implicated in a cancer signaling pathway. Protein kinases are a highly "druggable" target class, and developing assays for them is a well-established practice in drug discovery.[6][7][8]

The goal of this HTS campaign is to identify compounds that inhibit MAPK-X's ability to phosphorylate its substrate, thereby blocking a key step in a disease-relevant signaling cascade.

Caption: Hypothetical signaling pathway for the target MAPK-X.

Part 2: Assay Development and Principles

The foundation of a successful HTS campaign is a robust, reliable, and scalable assay. For kinase inhibitor screening, ATP-depletion assays are a common and effective choice.

Choice of Primary Assay: Kinase-Glo® Luminescent Kinase Assay

We will utilize the Promega Kinase-Glo® platform as our primary assay.[9][10] This is a homogeneous, luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction.[11]

Principle of Action:

-

Kinase Reaction: MAPK-X, its substrate, and ATP are incubated. Active MAPK-X consumes ATP to phosphorylate the substrate.

-

Inhibition: In the presence of an inhibitor like 3-Oxo-n-(pyridin-3-yl)butanamide, the kinase reaction is suppressed, and less ATP is consumed.

-

Detection: The Kinase-Glo® reagent is added, which contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to produce a luminescent signal.

-

High Kinase Activity → Low ATP → Low Light

-

Low Kinase Activity (Inhibition) → High ATP → High Light

-

This "glow-type" assay provides a stable signal and is highly amenable to automation in 384-well or 1536-well plate formats.[10]

Assay Optimization Protocol

Before initiating the full screen, critical parameters must be optimized to ensure a sufficient signal window and sensitivity to inhibition. This process is a cornerstone of the Assay Guidance Manual's best practices.[12][13][14]

Objective: To determine the optimal concentrations of MAPK-X and ATP.

Protocol:

-

Enzyme Titration:

-

Prepare a series of dilutions of MAPK-X enzyme in assay buffer.

-

Dispense into a 384-well plate.

-

Initiate the reaction by adding a fixed, saturating concentration of ATP (e.g., 10 µM) and substrate.

-

Incubate for 60 minutes at room temperature.

-

Add Kinase-Glo® reagent and measure luminescence.

-

Goal: Identify the enzyme concentration that yields approximately 80% of the maximum ATP depletion (EC80). This ensures the assay is sensitive to inhibitors.

-

-

ATP Titration (Determining Km,app):

-

Using the optimal enzyme concentration determined above, perform the kinase reaction with a range of ATP concentrations (e.g., 0.1 µM to 100 µM).

-

Incubate and measure ATP depletion as above.

-

Plot the rate of reaction (ATP consumed) versus ATP concentration and fit to the Michaelis-Menten equation to determine the apparent Km for ATP (Km,app).

-

Decision: For the HTS, the ATP concentration is typically set at or near the Km,app. This condition provides a good balance for detecting both competitive and non-competitive inhibitors.

-

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal | Rationale |

| MAPK-X (nM) | 1 | 5 | 10 | 5 nM | Provides ~80% ATP consumption, ensuring a robust signal window. |

| ATP (µM) | 1 | 10 | 50 | 10 µM | Determined to be the approximate Km,app for ATP. |

| Substrate (µM) | 5 | 5 | 5 | 5 µM | Held constant and in excess. |

| Incubation Time (min) | 30 | 60 | 90 | 60 min | Allows for linear reaction kinetics within the assay window. |

Part 3: The High-Throughput Screening Workflow

The HTS workflow is a multi-stage process designed to efficiently identify and validate true hits from a large compound library.

Caption: A typical workflow for HTS and subsequent hit validation.

Primary Screening Protocol

Objective: To screen a large compound library at a single concentration to identify initial "hits".

Materials:

-

3-Oxo-n-(pyridin-3-yl)butanamide and library compounds (10 mM in DMSO)

-

Recombinant MAPK-X enzyme

-

Kinase substrate peptide

-

ATP solution

-

Assay Buffer (e.g., HEPES, MgCl2, Brij-35)

-

Kinase-Glo® Reagent

-

384-well white, solid-bottom plates

-

Acoustic dispenser (e.g., Echo) and bulk reagent dispensers

Step-by-Step Methodology:

-

Compound Plating: Using an acoustic dispenser, transfer 20 nL of each compound solution (10 mM stock) to the assay plate wells. This results in a final assay concentration of 10 µM.

-

Columns 1-2: Negative Controls (DMSO only, no inhibition).

-

Columns 23-24: Positive Controls (a known MAPK-X inhibitor, max inhibition).

-

-

Enzyme Addition: Add 10 µL of MAPK-X enzyme solution (at 2x the final optimal concentration) to all wells.

-

Initiate Reaction: Add 10 µL of a solution containing the substrate and ATP (at 2x their final optimal concentrations) to all wells to start the kinase reaction. The final volume is 20 µL.

-

Incubation: Incubate the plates for 60 minutes at room temperature.

-

Signal Detection: Add 20 µL of Kinase-Glo® Reagent to all wells. Incubate for 10 minutes to allow the luminescent signal to stabilize.

-

Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Hit Identification

1. Quality Control - The Z'-Factor: The quality of an HTS assay is assessed using the Z'-factor, which measures the statistical separation between the positive and negative controls.[15][16]

Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.

| Z'-Factor Value | Assay Quality |

| > 0.5 | Excellent[16][17] |

| 0 to 0.5 | Marginal[16] |

| < 0 | Unacceptable[16] |

An assay with a Z'-factor of 0.7 or higher is considered robust for HTS.

2. Percentage Inhibition Calculation: For each compound, the percentage inhibition is calculated relative to the controls on the same plate.

% Inhibition = (Signal_compound - μ_p) / (μ_n - μ_p) * 100

3. Hit Selection: A "hit" is defined as any compound that meets a predefined activity threshold. A common threshold is a percentage inhibition greater than three times the standard deviation of the negative controls (DMSO wells). For this campaign, we will set the hit threshold at >50% inhibition .

Part 4: Hit Validation - A Self-Validating System

Initial hits from the primary screen require rigorous validation to eliminate false positives and confirm on-target activity.[18][19]

Dose-Response Curve and IC50 Determination

Objective: To confirm the activity of hits and determine their potency (IC50).

Protocol:

-

Select all compounds that met the >50% inhibition criteria in the primary screen.

-

Create a 10-point, 3-fold serial dilution series for each hit compound, starting from 100 µM.

-

Perform the Kinase-Glo® assay as described above with this dilution series.

-

Plot the percentage inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Counter-Screen for Assay Interference

Objective: To identify and eliminate compounds that interfere with the assay technology itself, rather than the kinase.[20][21] For the Kinase-Glo® assay, the most common interference is direct inhibition of the luciferase enzyme.[20]

Protocol:

-

Run an assay in the absence of the MAPK-X enzyme and substrate.

-

Add ATP to the wells (at the same concentration as the high-signal control).

-

Add the hit compounds at their highest concentration (e.g., 100 µM).

-

Add the Kinase-Glo® reagent and measure luminescence.

-

Interpretation: Compounds that cause a significant drop in luminescence in this format are likely luciferase inhibitors and should be flagged as false positives.

Orthogonal Assay for Hit Confirmation

Objective: To confirm that the hit compound inhibits MAPK-X using a different assay technology, thereby proving the inhibitory effect is not an artifact of the primary assay format.[22][23]

Choice of Orthogonal Assay: ADP-Glo™ Kinase Assay The Promega ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction.[24][25] This is the inverse of the Kinase-Glo® assay.

Principle of Action:

-

Kinase Reaction: Identical to the primary screen.

-

ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete any remaining ATP.

-

ADP to ATP Conversion: A "Kinase Detection Reagent" is added to convert the ADP produced in the kinase reaction back into ATP.

-

Detection: The newly synthesized ATP is detected via a luciferase/luciferin reaction.

-

High Kinase Activity → High ADP → High Light

-

Low Kinase Activity (Inhibition) → Low ADP → Low Light

-

Protocol:

-

Perform the dose-response experiment for the most promising hits using the ADP-Glo™ assay protocol.

-

Interpretation: A compound that shows a dose-dependent decrease in signal in this assay and had a dose-dependent increase in signal in the Kinase-Glo® assay is a highly validated, on-target inhibitor of MAPK-X.

| Compound ID | Primary IC50 (µM) (Kinase-Glo) | Luciferase Inhibition? | Orthogonal IC50 (µM) (ADP-Glo) | Status |

| 3-Oxo-n-pyridin-3-yl-butanamide | 5.2 | No | 6.1 | Validated Hit |

| Compound B | 8.1 | Yes | >100 | False Positive |

| Compound C | 2.5 | No | >100 | Primary Assay Artifact |

| Compound D | >100 | No | >100 | Inactive |

Part 5: Conclusion and Next Steps

This application note outlines a comprehensive and robust strategy for the high-throughput screening of 3-Oxo-n-(pyridin-3-yl)butanamide. By employing a validated primary assay, rigorous data analysis, and a multi-step hit validation cascade including counter-screens and orthogonal assays, researchers can confidently identify true, on-target inhibitors. A validated hit, such as our hypothetical result for 3-Oxo-n-(pyridin-3-yl)butanamide, would then progress to the hit-to-lead stage of drug discovery, involving medicinal chemistry efforts to improve potency and selectivity, and further biophysical and cellular characterization.[26]

References

-

ChemSynthesis. (2025, May 20). 3-oxo-N-propylbutanamide. Retrieved from [Link]

-

Chemistry of 3-Oxo-N-(pyridin-2-yl)butanamide and Related Compounds. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors. PubMed Central. Retrieved from [Link]

-

PubChem. 3-Oxo-N-(1-phenylethyl)butanamide | C12H15NO2 | CID 246569. Retrieved from [Link]

-

PubChem. N-Methyl-gamma-oxo-3-pyridinebutanamide | C10H12N2O2 | CID 436. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Retrieved from [Link]

-

Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

-

National Center for Biotechnology Information. Assay Guidance Manual. Retrieved from [Link]

-

Sygnature Discovery. The Importance of Counter Screens in HTS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Synthesis of β-Ketoamide Curcumin Analogs for Anti-Diabetic and AGEs Inhibitory Activities. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2005). High-throughput screening for kinase inhibitors. PubMed. Retrieved from [Link]

-

BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

-

Data analysis approaches in high throughput screening. SlideShare. Retrieved from [Link]

-

ResearchGate. (2021, July 24). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. Retrieved from [Link]

-

BMG LABTECH. Promega ADP-Glo kinase assay. Retrieved from [Link]

-

Reaction Biology. Kinase Screening Assay Services. Retrieved from [Link]

-

National Center for Biotechnology Information. Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. PubMed Central. Retrieved from [Link]

-

Creative Biolabs. Counter-Screen Service. Retrieved from [Link]

-

ACS Publications. (2021, March 25). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Retrieved from [Link]

-

Oxford Academic. (2014). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Retrieved from [Link]

-

SciSpace. (2018, July 24). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. Retrieved from [Link]

-

High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Medium. Retrieved from [Link]

-

GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

-

YouTube. (2023, November 13). Recent Trends in Kinase Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2026, January 22). α-Ketoamides-based Covalent Inhibitors in Drug Discovery: Current Status and Synthetic Methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation - Assay Guidance Manual. Retrieved from [Link]

-

Eurofins DiscoverX. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PubMed Central. Retrieved from [Link]

-

The Scientist. (2026, January 22). Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening. Retrieved from [Link]

-

National Center for Biotechnology Information. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2018). The Assay Guidance Manual : Quantitative Biology and Pharmacology in Preclinical Drug Discovery. Retrieved from [Link]

-

ChemRxiv. α-Ketoamides-based Covalent Inhibitors in Drug Discovery: Current Status and Synthetic Methods. Retrieved from [Link]

-

Bentham Science Publishers. (2005, March 1). High Throughput Screening for Protein Kinase Inhibitors. Retrieved from [Link]

-

Nature. Supplementary information - The NCATS Assay Guidance Manual programme: advancing the practice and rigour of preclinical translation. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Search | BLDpharm [bldpharm.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of β-Ketoamide Curcumin Analogs for Anti-Diabetic and AGEs Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-throughput screening for kinase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]

- 10. ebiotrade.com [ebiotrade.com]

- 11. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]

- 12. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 17. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sygnaturediscovery.com [sygnaturediscovery.com]

- 21. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]

- 22. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bellbrooklabs.com [bellbrooklabs.com]

- 24. bmglabtech.com [bmglabtech.com]

- 25. promega.com [promega.com]

- 26. Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to the Synthesis of 3-Oxo-n-(pyridin-3-yl)butanamide Derivatives for Structure-Activity Relationship (SAR) Studies

Introduction: The Strategic Value of the 3-Oxo-N-arylbutanamide Scaffold

In the landscape of medicinal chemistry, the 3-oxo-N-arylbutanamide core is a privileged scaffold, appearing in a wide array of biologically active compounds. Its unique chemical architecture, featuring a β-ketoamide moiety, offers a trifecta of desirable properties for drug discovery: versatile synthetic handles, potent hydrogen bonding capabilities (both donor and acceptor), and the ability to engage in keto-enol tautomerism, which can be critical for target binding. The incorporation of a pyridin-3-yl group, specifically, introduces a key basic nitrogen atom that can serve as a crucial pharmacophoric element, improving solubility and providing a vector for strong ionic interactions with biological targets.[1][2]

This guide provides a comprehensive, experience-driven framework for the synthesis and diversification of 3-oxo-n-(pyridin-3-yl)butanamide. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that enable the efficient generation of a chemical library tailored for rigorous Structure-Activity Relationship (SAR) studies. The protocols herein are designed to be robust and self-validating, empowering researchers to confidently explore the chemical space around this promising scaffold.

Synthetic Strategy: A Retrosynthetic and Mechanistic Overview

The most logical and industrially scalable approach to the target scaffold is through the formation of the central amide bond. This retrosynthetic disconnection leads us to two readily accessible starting materials: 3-aminopyridine and a suitable acetoacetylating agent.

Retrosynthetic Analysis

Caption: Key vectors for SAR exploration on the scaffold.

-

Vector 1 (Pyridine Ring, R¹): Modifying this region explores how electronics (electron-donating vs. withdrawing groups) and sterics impact binding and cell permeability. This is achieved by using substituted 3-aminopyridines as starting materials.

-

Vector 2 (Active Methylene, R²): The C2 methylene is activated by the two flanking carbonyl groups, making it a prime site for introducing diversity via C-C bond formation (e.g., Knoevenagel or Mannich reactions).

-

Vector 3 (Terminal Group, R³): Replacing the terminal methyl group with other alkyl or aryl moieties probes hydrophobic and steric interactions. This requires substituting diketene with different β-ketoesters in the initial amide formation.

Protocols for Derivative Synthesis

Protocol A: Vector 1 - Pyridine Ring Modification

This protocol is a generalization of the core synthesis, applicable to various commercially available substituted 3-aminopyridines (e.g., 2-chloro-3-aminopyridine, 5-bromo-3-aminopyridine).

-

Follow the Core Synthesis Protocol (Section 3).

-

Substitute 3-aminopyridine with the desired substituted analog on an equimolar basis.

-

Critical Consideration: The nucleophilicity of the aminopyridine is affected by its substituents. Electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) decrease reactivity. For these substrates, you may need to extend the reaction time at room temperature to 4-6 hours or warm the reaction gently to 40 °C for 1-2 hours to ensure complete conversion.

-

Purification may require column chromatography (Silica gel, EtOAc/Hexanes gradient) if the product does not precipitate cleanly.

Protocol B: Vector 2 - Active Methylene Alkylation (Knoevenagel Condensation)

This protocol introduces substituents at the C2 position by reacting the parent scaffold with an aldehyde.

-

Setup: In a round-bottom flask, dissolve 3-oxo-N-(pyridin-3-yl)butanamide (1.78 g, 10 mmol) and the desired aromatic aldehyde (11 mmol, 1.1 eq) in 50 mL of ethanol.

-

Catalysis: Add piperidine (0.1 mL) as a catalyst.

-

Rationale: Piperidine is a classic basic catalyst for the Knoevenagel condensation. It deprotonates the active methylene, forming a nucleophilic enolate that attacks the aldehyde carbonyl.

-

-

Reaction: Reflux the mixture for 4-8 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates. If not, reduce the solvent volume via rotary evaporation. Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallize from ethanol if necessary.

Protocol C: Vector 3 - Terminal Group Modification

This protocol replaces diketene with a β-ketoester to install groups other than methyl at the C4 position.

-

Setup: Combine 3-aminopyridine (9.41 g, 100 mmol) and the desired β-ketoester (e.g., ethyl benzoylacetate, 110 mmol, 1.1 eq) in a round-bottom flask equipped with a short-path distillation head.

-

Reaction: Heat the mixture to 120-140 °C.

-

Rationale: This is a direct thermal condensation. The reaction is driven to completion by the removal of the ethanol byproduct via distillation. No solvent is typically required.

-

-

Monitoring: Monitor the reaction by observing the distillation of ethanol. The reaction is typically complete in 3-5 hours.

-

Workup: Cool the reaction mixture to room temperature. The crude product will often solidify. Triturate with an appropriate solvent system (e.g., ether/hexanes) to induce precipitation and remove impurities. Collect the solid by filtration and recrystallize from a suitable solvent like ethyl acetate or ethanol.

Data Analysis for a Hypothetical SAR Study

| Compound ID | Vector Modified | Substituent (R) | Yield (%) | Biological Activity (IC₅₀, µM) |

| Parent-01 | - | -H (on Pyridine) | 92 | 15.2 |

| R1-01 | Vector 1 | 5-Cl (on Pyridine) | 85 | 2.1 |

| R1-02 | Vector 1 | 5-OCH₃ (on Pyridine) | 88 | 25.8 |

| R2-01 | Vector 2 | -CH(4-Cl-Ph) | 76 | 0.9 |

| R2-02 | Vector 2 | -CH(4-MeO-Ph) | 81 | 5.4 |

| R3-01 | Vector 3 | -Phenyl | 72 | 8.9 |

| R3-02 | Vector 3 | -Cyclopropyl | 68 | 11.5 |

Initial SAR Insights from Hypothetical Data:

-

Vector 1: An electron-withdrawing group (Cl) at the 5-position of the pyridine ring significantly enhances potency (R1-01), while an electron-donating group (OCH₃) is detrimental (R1-02). This suggests a key electronic interaction or influence on the pKa of the pyridine nitrogen.

-

Vector 2: Extending from the active methylene with a substituted phenyl group is highly beneficial, especially with an electron-withdrawing substituent (R2-01). This may indicate a new hydrophobic pocket is being accessed.

-

Vector 3: Replacing the terminal methyl with a larger phenyl group (R3-01) is tolerated but does not improve activity over the parent, suggesting this region may have steric constraints.

Experimental Workflow Summary

The overall process from synthesis to data can be visualized as a continuous workflow.

Caption: Overall workflow from synthesis to SAR analysis.

References

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). National Institutes of Health (NIH). [Link]

-

3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. (2021). ResearchGate. [Link]

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers. [Link]

-

Morales-Ramos, A. I., et al. (2011). Structure-activity Relationship Studies of Novel 3-oxazolidinedione-6-naphthyl-2-pyridinones as Potent and Orally Bioavailable EP3 Receptor Antagonists. PubMed. [Link]

-

3-aminopyridine. (n.d.). Organic Syntheses. [Link]

-

Diketene. (n.d.). Wikipedia. [Link]

-

Altaweel, S. A. A., et al. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Science Publishing Group. [Link]

- Preparation method of 3-aminopyridine. (2020).

-

Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (n.d.). ChemRxiv. [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). CSIR-NIScPR. [Link]

-

Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (n.d.). National Institutes of Health (NIH). [Link]

-

Synthesis of 3-Aminopyridine. (n.d.). ResearchGate. [Link]

-

Route Exploration and Synthesis of The Reported Pyridone-Based PDI Inhibitor STK076545. (n.d.). Marquette University. [Link]

-

Diketene Market Poised for Steady Growth. (2026). HDIN Research. [Link]

-

Synthesis, Biological Activity, Molecular Modelling Studies and 3D-QSAR Investigations of N-[2-(aryl/substituted aryl)-4-oxo-1, 3-thiazolidin-3-yl] pyridine-4-carboxamides. (2016). ResearchGate. [Link]

-

Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. (2021). Scilit. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. (2018). ResearchGate. [Link]

-

3-Aminopyridine: A Comprehensive Overview. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. (2010). PubMed. [Link]

-

Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. (2022). MDPI. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). PubMed. [Link]

-

diketene. (n.d.). ChemBK. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2022). MDPI. [Link]

- Process for the production of diketene. (n.d.).

Sources

Application Note: A Validated LC-MS/MS Method for the Quantification of 3-Oxo-n-(pyridin-3-yl)butanamide in Human Plasma

Abstract

This document details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-Oxo-n-(pyridin-3-yl)butanamide in human plasma. The protocol employs a streamlined solid-phase extraction (SPE) procedure for sample cleanup, ensuring minimal matrix interference and high analyte recovery. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been rigorously validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance, demonstrating excellent performance in terms of accuracy, precision, selectivity, and stability.[1][2][3] This application note provides researchers, clinical pharmacologists, and drug development professionals with a comprehensive, field-proven protocol suitable for pharmacokinetic, toxicokinetic, or biomarker studies involving this compound.

Introduction and Scientific Rationale

3-Oxo-n-(pyridin-3-yl)butanamide is a small molecule of interest in various stages of pharmaceutical research, potentially as a novel therapeutic agent, a metabolite of a parent drug, or a biomarker. Accurate quantification of this analyte in complex biological matrices like human plasma is paramount for elucidating its pharmacokinetic/pharmacodynamic (PK/PD) profile.

The inherent complexity of biological samples necessitates sophisticated analytical techniques to ensure reliable data.[4] Endogenous components such as phospholipids, salts, and proteins can interfere with analysis, causing a phenomenon known as the matrix effect, which can lead to ion suppression or enhancement and compromise data integrity.[5][6][7][8] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the industry's gold-standard technique for bioanalysis due to its exceptional sensitivity, specificity, and wide dynamic range.[9][10][11]

The method described herein was developed with a focus on mitigating matrix effects and ensuring long-term robustness. The selection of solid-phase extraction (SPE) over simpler techniques like protein precipitation (PPT) is a deliberate choice to provide a much cleaner sample extract. While PPT is faster, it fails to remove key interfering species like phospholipids, which are notorious for causing ion suppression in electrospray ionization (ESI).[8] The use of a stable, isotopically labeled internal standard (SIL-IS) is recommended to compensate for any variability during sample processing and analysis, further enhancing the method's precision and accuracy.

Analyte Properties

| Property | Value |

| Chemical Name | 3-Oxo-n-(pyridin-3-yl)butanamide |

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| Predicted [M+H]⁺ | 179.08 m/z |

| Predicted LogP | ~0.5 - 1.0 |

| Structure |  |

Note: An exact structure image is not available. The properties are based on the chemical name.

Materials, Reagents, and Instrumentation

Materials and Reagents

-

Reference Standards: 3-Oxo-n-(pyridin-3-yl)butanamide (≥98% purity), 3-Oxo-n-(pyridin-3-yl)butanamide-d₄ (Internal Standard, IS, ≥98% purity).

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA) - all LC-MS grade.

-

Reagents: Formic acid (FA, ≥99%), Ammonium hydroxide (NH₄OH) - Optima™ grade.

-

Water: Deionized water, 18.2 MΩ·cm resistivity.

-

Biological Matrix: Blank human plasma (K₂EDTA anticoagulant), sourced from at least six unique donors.

-

SPE Cartridges: Mixed-Mode Cation Exchange SPE cartridges (e.g., Oasis MCX, 30 mg, 1 cc).

Instrumentation

-

LC System: High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system (e.g., Waters ACQUITY UPLC, Shimadzu Nexera).

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Thermo Scientific TSQ Altis, Agilent 6495C).

-

Ion Source: Electrospray Ionization (ESI) probe.

-

Analytical Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Data System: Instrument-specific control and data acquisition software (e.g., Analyst®, MassHunter, Xcalibur™).

Detailed Experimental Protocols

Preparation of Standards and Quality Controls (QCs)

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of 3-Oxo-n-(pyridin-3-yl)butanamide and its IS. Dissolve each in separate 2 mL volumetric flasks with 50:50 ACN:H₂O to create 1 mg/mL stocks.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:H₂O to create working solutions for spiking calibration curve (CAL) standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 ACN:H₂O to a final concentration of 100 ng/mL. This solution will be used for spiking all samples.

-

Calibration (CAL) and Quality Control (QC) Samples:

-